Fmoc-5,6-Dehydrohomoleucine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5,6-Dehydrohomoleucine typically involves the protection of the amino group of homoleucine with the Fmoc group. This can be achieved by reacting homoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions usually require a controlled temperature and pH to ensure the efficient formation of the Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and control the reaction conditions efficiently. The purity of the final product is typically ensured through high-performance liquid chromatography (HPLC) and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Fmoc-5,6-Dehydrohomoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amino acids .
Scientific Research Applications
Chemistry
Fmoc-5,6-Dehydrohomoleucine is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine
Its ability to form stable peptides makes it a valuable tool for creating drugs with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Fmoc-5,6-Dehydrohomoleucine involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions at the amino site, allowing for selective modifications at other positions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Leucine: Similar to Fmoc-5,6-Dehydrohomoleucine but without the dehydro modification.
Fmoc-Valine: An Fmoc-protected amino acid with a different side chain structure.
Uniqueness
This compound is unique due to its dehydro modification, which provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable for specific applications in peptide synthesis and research .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid |
InChI |
InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,1,11-13H2,2H3,(H,23,26)(H,24,25) |
InChI Key |
SDZXATMFYZCBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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